![molecular formula C24H30N6O3S B2784317 N-ethyl-1-[7-oxo-6-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1115899-38-1](/img/structure/B2784317.png)
N-ethyl-1-[7-oxo-6-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-1-[7-oxo-6-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines
Vorbereitungsmethoden
The synthesis of N-ethyl-1-[7-oxo-6-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thiazolopyrimidine ring system. Common reagents used in this step include thiourea, aldehydes, and ammonium acetate, under reflux conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiazolopyrimidine intermediate.
Functional Group Modifications: The final steps involve the introduction of the N-ethyl group and the 4-isopropylphenylamino group through alkylation and amide formation reactions, respectively. These steps typically require reagents such as ethyl iodide and isopropylamine, under controlled temperature and pH conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Chemischer Reaktionen
N-ethyl-1-[7-oxo-6-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the thiazolopyrimidine core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen and the thiazolopyrimidine ring. Halogenated reagents and strong nucleophiles are often employed in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Wissenschaftliche Forschungsanwendungen
N-ethyl-1-[7-oxo-6-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of N-ethyl-1-[7-oxo-6-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it may interact with DNA or RNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
N-ethyl-1-[7-oxo-6-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide can be compared with other thiazolopyrimidine derivatives, such as:
Thiazolopyrimidine A: This compound has a similar core structure but different functional groups, leading to distinct biological activities and chemical properties.
Thiazolopyrimidine B: Another derivative with variations in the piperidine ring and substituents, resulting in unique applications and mechanisms of action.
Thiazolopyrimidine C:
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its diverse applications and potential as a research tool and therapeutic agent.
Eigenschaften
IUPAC Name |
N-ethyl-1-[7-oxo-6-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O3S/c1-4-25-22(32)17-6-5-11-29(12-17)24-28-21-20(34-24)23(33)30(14-26-21)13-19(31)27-18-9-7-16(8-10-18)15(2)3/h7-10,14-15,17H,4-6,11-13H2,1-3H3,(H,25,32)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCROSNMAWLVZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2784235.png)
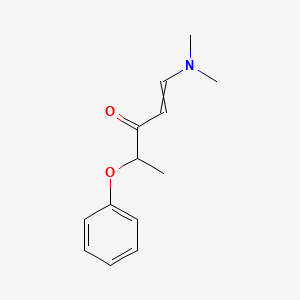
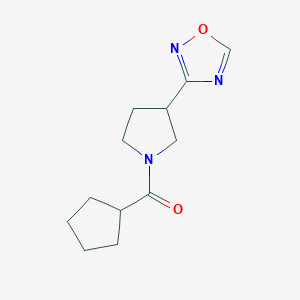
![N-[cyano(2,4-difluorophenyl)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide](/img/structure/B2784243.png)
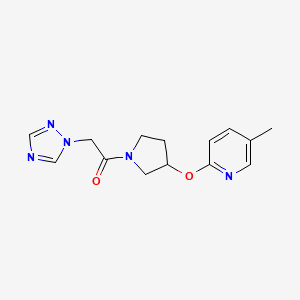
![3-butyl-9-(2,4-dimethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2784245.png)
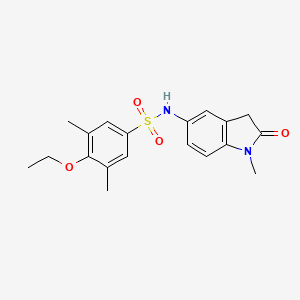
![N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2784250.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2784252.png)
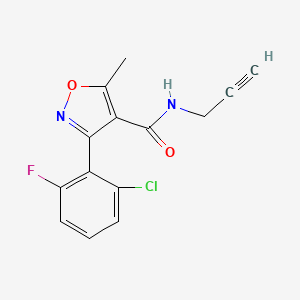
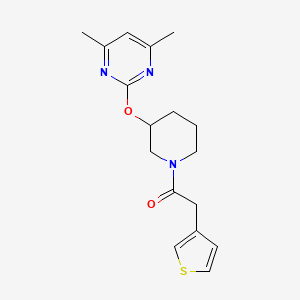
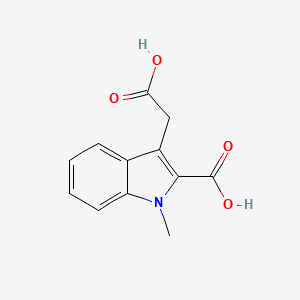
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanamine](/img/structure/B2784256.png)
![6-Fluoro-2-[(2-fluoroethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2784257.png)
